molecular formula C13H21NO2 B1385514 N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine CAS No. 1040686-44-9

N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine

Cat. No.: B1385514
CAS No.: 1040686-44-9
M. Wt: 223.31 g/mol
InChI Key: BGMUVOKVJHDCLS-UHFFFAOYSA-N
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Description

N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by its benzyl group substituted with an ethoxyethoxy chain and an ethanamine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine involves several steps, typically starting with the preparation of the benzyl precursor The benzyl group is then functionalized with an ethoxyethoxy chain through an etherification reactionIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the ethoxyethoxy chain can be replaced with other functional groups using reagents like sodium hydride or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzyl derivatives and amines .

Scientific Research Applications

N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[4-(2-Ethoxyethoxy)benzyl]-1-ethanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[4-(2-ethoxyethoxy)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-3-14-11-12-5-7-13(8-6-12)16-10-9-15-4-2/h5-8,14H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMUVOKVJHDCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)OCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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